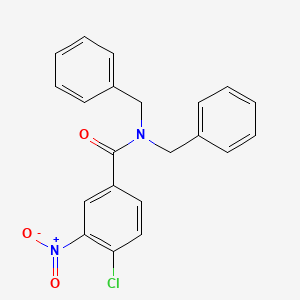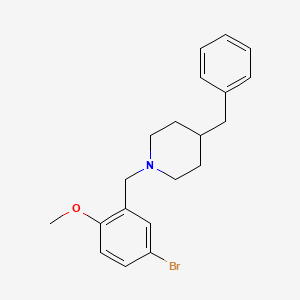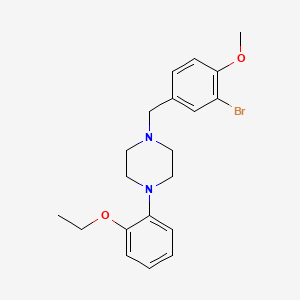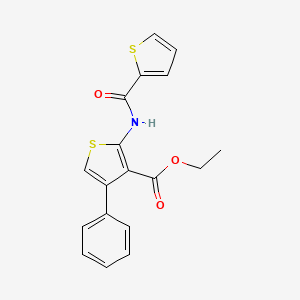![molecular formula C24H24N2O2 B3442272 1-{[1,1'-BIPHENYL]-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE](/img/structure/B3442272.png)
1-{[1,1'-BIPHENYL]-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE
概要
説明
1-{[1,1’-BIPHENYL]-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a biphenyl carbonyl group and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,1’-BIPHENYL]-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE typically involves the reaction of 1-(2-methoxyphenyl)piperazine with a biphenyl carbonyl derivative. One common method includes the use of Yb(OTf)3 as a catalyst in acetonitrile to facilitate the addition reaction . The intermediate formed is then purified and further reacted to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized solvents and reaction conditions to ensure high yield and purity. The process often includes steps such as recrystallization and solvent extraction to purify the intermediate and final products .
化学反応の分析
Types of Reactions: 1-{[1,1’-BIPHENYL]-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions include phenolic derivatives, alcohol derivatives, and substituted piperazine compounds .
科学的研究の応用
1-{[1,1’-BIPHENYL]-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-{[1,1’-BIPHENYL]-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets. For instance, it can act as an antagonist or agonist at certain receptors, influencing cellular pathways and physiological responses. The compound may also induce apoptosis in cancer cells by activating intrinsic mitochondrial signaling pathways .
類似化合物との比較
1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but lacks the biphenyl carbonyl substitution.
Urapidil: Contains a piperazine ring and is used as an antihypertensive agent.
Aripiprazole: A piperazine derivative used as an antipsychotic medication.
Uniqueness: 1-{[1,1’-BIPHENYL]-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of biphenyl carbonyl and methoxyphenyl groups makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-28-23-10-6-5-9-22(23)25-15-17-26(18-16-25)24(27)21-13-11-20(12-14-21)19-7-3-2-4-8-19/h2-14H,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAKRVMJOMTDCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Chlorophenyl)methyl]-2-phenacylindene-1,3-dione](/img/structure/B3442193.png)
![2-fluoro-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]benzamide](/img/structure/B3442194.png)


![Ethyl 4-{[1,1'-biphenyl]-4-sulfonamido}benzoate](/img/structure/B3442217.png)



![1-(2-Chlorophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B3442262.png)
![1-(3-bromobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B3442269.png)

![2-Bromo-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-6-methoxyphenol](/img/structure/B3442284.png)

![1-[(4-Bromothiophen-2-yl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3442296.png)
